N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide
CAS No.: 1445583-48-1
Cat. No.: VC0149885
Molecular Formula: C20H29N3O2
Molecular Weight: 343.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1445583-48-1 |
|---|---|
| Molecular Formula | C20H29N3O2 |
| Molecular Weight | 343.5 g/mol |
| IUPAC Name | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentylindole-3-carboxamide |
| Standard InChI | InChI=1S/C20H29N3O2/c1-5-6-9-12-23-13-15(14-10-7-8-11-16(14)23)19(25)22-17(18(21)24)20(2,3)4/h7-8,10-11,13,17H,5-6,9,12H2,1-4H3,(H2,21,24)(H,22,25) |
| Standard InChI Key | IXUYMXAKKYWKRG-UHFFFAOYSA-N |
| SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C(=O)N)C(C)(C)C |
| Canonical SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C(=O)N)C(C)(C)C |
| Appearance | Assay:≥98%A solution in methanol |
Introduction
Chemical Structure and Properties
Structural Characteristics
N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide possesses a complex chemical structure featuring an indole core with specific substituents. The compound contains a pentyl chain attached to the nitrogen atom of the indole ring (position 1), and a carboxamide group at position 3 . This carboxamide group is linked to a 2,2-dimethylpropyl group that also carries an aminocarbonyl function, creating a complex side chain that contributes to the compound's unique properties.
The indole core provides aromaticity and planarity, while the various functional groups introduce three-dimensionality and multiple sites for potential interactions with biological targets. The amide bonds present in the structure can act as both hydrogen bond donors and acceptors, potentially facilitating recognition by and interaction with proteins and other biological macromolecules.
Synthesis Approaches
Synthetic Challenges and Considerations
The synthesis of this complex indole derivative presents several challenges that researchers must address:
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Regioselectivity during the functionalization of the indole ring, particularly when introducing substituents at specific positions
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Protection/deprotection strategies may be necessary to prevent unwanted reactions at multiple reactive sites
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Control of stereochemistry during the coupling reactions, especially when forming the amide bonds
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Potential side reactions due to the presence of multiple reactive functional groups
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Purification of the final product from reaction mixtures and intermediates
Advanced synthetic techniques such as transition metal-catalyzed reactions, microwave-assisted synthesis, or flow chemistry might offer advantages for the preparation of this compound, potentially leading to improved yields, reduced reaction times, or enhanced selectivity compared to conventional methods.
Analytical Identification and Characterization
Spectroscopic Methods
Various spectroscopic techniques are essential for the identification and characterization of N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide. These techniques provide complementary information about the compound's structure and purity:
Nuclear Magnetic Resonance (NMR) Spectroscopy would be particularly valuable for structural confirmation. The compound's ¹H-NMR spectrum would likely display characteristic signals for the aromatic protons of the indole ring (approximately 7-8 ppm), the indole C2-H proton (~7.5 ppm), and the protons of the pentyl chain (0.5-2 ppm). The ¹³C-NMR spectrum would show signals for the carbonyl carbons (~170 ppm), aromatic carbons (120-140 ppm), and aliphatic carbons (10-40 ppm).
Mass Spectrometry (MS) would confirm the molecular weight of the compound, with an expected molecular ion peak at m/z 343 . Fragmentation patterns would provide additional structural information, particularly regarding the arrangement of functional groups.
Infrared Spectroscopy (IR) would reveal characteristic absorption bands for functional groups present in the molecule, including N-H stretching (~3300-3500 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), aromatic C=C stretching, and C-H stretching bands.
Chromatographic Techniques
Chromatographic methods play a crucial role in the purification and analysis of this compound:
High-Performance Liquid Chromatography (HPLC) is particularly useful for purity assessment and quantification. Reversed-phase HPLC using C18 columns and appropriate mobile phase compositions (typically mixtures of water and organic solvents such as acetonitrile or methanol, often with buffer additives) would be effective for separating this compound from impurities or related substances.
Gas Chromatography coupled with Mass Spectrometry (GC-MS) can provide both separation and identification capabilities, although derivatization might be necessary due to the compound's relatively high molecular weight and the presence of polar functional groups.
Thin-Layer Chromatography (TLC) serves as a rapid screening method for reaction monitoring and preliminary purity assessment, using appropriate solvent systems such as mixtures of dichloromethane, methanol, and ammonia or other basic modifiers.
Structural Verification Parameters
The following table summarizes key spectral features that would be expected in the characterization of this compound:
| Analytical Technique | Expected Key Features |
|---|---|
| ¹H-NMR | Indole aromatic protons (7-8 ppm); N-CH₂ signals (4.0-4.2 ppm); terminal methyl of pentyl chain (0.8-0.9 ppm); t-butyl group singlet (0.9-1.1 ppm) |
| ¹³C-NMR | Carbonyl carbons (~170 ppm); indole carbons (120-140 ppm); quaternary carbons; methylene and methyl carbons of pentyl chain (10-40 ppm) |
| Mass Spectrum | Molecular ion peak at m/z 343; fragmentation patterns showing loss of pentyl chain and other characteristic fragments |
| IR Spectrum | N-H stretching (3300-3500 cm⁻¹); C=O stretching (1650-1700 cm⁻¹); aromatic C=C stretching (1600, 1500 cm⁻¹); C-H stretching (2800-3000 cm⁻¹) |
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